molecular formula C6H6Na3O9P B12431336 trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate

trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate

Cat. No.: B12431336
M. Wt: 322.05 g/mol
InChI Key: YRWWOAFMPXPHEJ-OFBPEYICSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate involves the phosphorylation of ascorbic acid. The process typically includes the reaction of ascorbic acid with phosphoric acid or its derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include dehydroascorbic acid, ascorbic acid, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate involves its conversion to ascorbic acid in the body. Ascorbic acid acts as an antioxidant by neutralizing free radicals and protecting cells from oxidative damage. It also promotes collagen synthesis by stimulating the activity of enzymes involved in collagen production .

Comparison with Similar Compounds

Similar Compounds

  • Sodium ascorbate
  • Calcium ascorbate
  • Magnesium ascorbyl phosphate

Comparison

Compared to other similar compounds, trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate is more stable and water-soluble, making it suitable for various applications, especially in aqueous formulations. Its unique stability and solubility properties make it a preferred choice in cosmetics and pharmaceuticals .

Properties

Molecular Formula

C6H6Na3O9P

Molecular Weight

322.05 g/mol

IUPAC Name

trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate

InChI

InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/q;3*+1/p-3/t2-,4+;;;/m0.../s1

InChI Key

YRWWOAFMPXPHEJ-OFBPEYICSA-K

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.